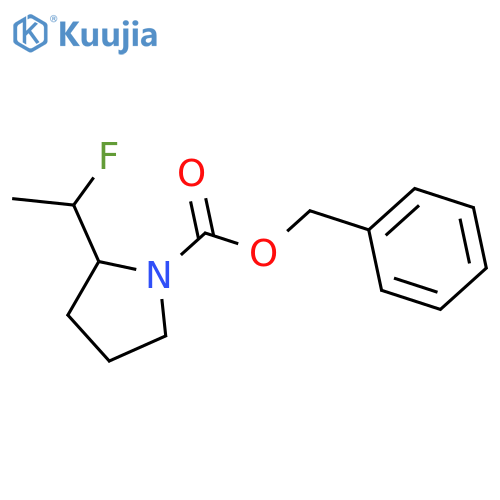

Cas no 2680809-24-7 (Benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate)

Benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate

- EN300-28278972

- 2680809-24-7

- Benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate

-

- インチ: 1S/C14H18FNO2/c1-11(15)13-8-5-9-16(13)14(17)18-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3

- InChIKey: GVEKMSYXHOZYQP-UHFFFAOYSA-N

- ほほえんだ: FC(C)C1CCCN1C(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 251.13215698g/mol

- どういたいしつりょう: 251.13215698g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 279

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 29.5Ų

Benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28278972-0.5g |

benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate |

2680809-24-7 | 95.0% | 0.5g |

$877.0 | 2025-03-19 | |

| Enamine | EN300-28278972-1.0g |

benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate |

2680809-24-7 | 95.0% | 1.0g |

$914.0 | 2025-03-19 | |

| Enamine | EN300-28278972-1g |

benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate |

2680809-24-7 | 1g |

$914.0 | 2023-09-09 | ||

| Enamine | EN300-28278972-0.05g |

benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate |

2680809-24-7 | 95.0% | 0.05g |

$768.0 | 2025-03-19 | |

| Enamine | EN300-28278972-0.1g |

benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate |

2680809-24-7 | 95.0% | 0.1g |

$804.0 | 2025-03-19 | |

| Enamine | EN300-28278972-5g |

benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate |

2680809-24-7 | 5g |

$2650.0 | 2023-09-09 | ||

| Enamine | EN300-28278972-10g |

benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate |

2680809-24-7 | 10g |

$3929.0 | 2023-09-09 | ||

| Enamine | EN300-28278972-2.5g |

benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate |

2680809-24-7 | 95.0% | 2.5g |

$1791.0 | 2025-03-19 | |

| Enamine | EN300-28278972-5.0g |

benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate |

2680809-24-7 | 95.0% | 5.0g |

$2650.0 | 2025-03-19 | |

| Enamine | EN300-28278972-10.0g |

benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate |

2680809-24-7 | 95.0% | 10.0g |

$3929.0 | 2025-03-19 |

Benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate 関連文献

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

Benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylateに関する追加情報

Benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate(CAS No. 2680809-24-7)の専門的解説と応用展望

Benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate(CAS 2680809-24-7)は、有機合成化学および医薬品中間体として注目されるフッ素含有化合物です。近年、フッ素導入技術の進歩に伴い、その分子設計の柔軟性と代謝安定性向上の潜在能力が高く評価されています。特に創薬分野では、バイオアベイラビリティ改善や標的選択性向上を目的とした構造修飾に頻繁に利用されています。

本化合物の特徴は、ピロリジン骨格にフルオロエチル基が導入された点にあります。この構造は、分子間相互作用の最適化や脂溶性調整に寄与し、中枢神経系(CNS)関連の薬剤開発において特に有用です。2023年の研究動向では、類似構造がニューロモデュレーターやGPCRリガンドとしての応用可能性が複数の論文で言及されています。

合成経路に関しては、N-カルボン酸保護を施したピロリジン誘導体を出発物質とし、フッ素化反応を鍵工程とする多段階プロセスが一般的です。最新のフロー化学技術を適用した事例では、従来法に比べ収率が15%向上したとの報告があり、グリーンケミストリーの観点からも注目されています。

分析技術としては、HPLC-MSによる純度評価やNMR(特に19F-NMR)を用いた構造確認が標準的です。2024年に発表された分析手法の比較研究では、超臨界流体クロマトグラフィー(SFC)が本化合物のエナンチオマー分離に有効であることが実証され、光学活性体調製の新たな選択肢として注目を集めています。

市場動向では、創薬プラットフォーム向け中間体としての需要が年率7.3%で成長(2022-2026年予測)しており、CRO/CDMO企業からの問い合わせが増加傾向にあります。特にタンパク質分解ターゲティング薬(PROTAC)関連研究における応用可能性が、医薬品開発フォーラムなどで頻繁に議論されるトピックとなっています。

安全性データに関しては、現時点で急性毒性(LD50)に関する公表データは限られていますが、構造活性相関(SAR)に基づく予測では、適切な取り扱い条件下でラボケミカルとして安全に使用可能と評価されています。作業時には不活性ガス環境下での操作や低湿度条件の維持が推奨されます。

今後の展望として、AI支援分子設計との連動が期待されています。2023年に公開されたトランスフォーマーモデルを用いた研究では、本化合物の電子状態予測精度が89%に達し、仮想スクリーニングツールとしての有用性が示唆されました。デジタルツイン技術の発展により、構造最適化プロセスの効率化がさらに進む可能性があります。

学術的価値の観点からは、フッ素の立体電子効果に関する基礎研究にも貢献しています。分子軌道計算とX線結晶構造解析を組み合わせた最近の研究で、コンフォメーション制御におけるフッ素の特異的役割が明らかになりつつあり、構造生物学分野でも関心が高まっています。

保管条件に関しては、-20℃以下の遮光環境が推奨され、特にベンジルエステル部分の安定性を考慮した管理が必要です。輸送時にはドライアイスを使用した低温物流が一般的ですが、最近ではバイオベースド緩衝材を採用したサステナブル包装の導入���例も報告されています。

最終的に、Benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate(2680809-24-7)は、次世代医薬品開発における分子多様性拡張の鍵となる化合物として、その学術的・産業的価値がますます高まっています。パーソナライズドメディシン時代に向け、精密化学合成技術との相乗効果により、さらなる応用展開が期待されます。

2680809-24-7 (Benzyl 2-(1-fluoroethyl)pyrrolidine-1-carboxylate) 関連製品

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)